molecular formula C14H12N2 B172396 3-Methyl-1-(pyridin-2-yl)-1H-indole CAS No. 116359-75-2

3-Methyl-1-(pyridin-2-yl)-1H-indole

Cat. No.: B172396
CAS No.: 116359-75-2
M. Wt: 208.26 g/mol
InChI Key: MSUMVQYXDGNZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-2-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at position 3 and a pyridin-2-yl group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

116359-75-2

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylindole

InChI

InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3

InChI Key

MSUMVQYXDGNZSK-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3

Synonyms

3-methyl-1-pyridin-2-yl-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The position and nature of substituents on the indole ring significantly influence physicochemical properties. Key analogs include:

5-Methyl-1-(pyridin-2-yl)-1H-indole (1b)
  • Structure : Methyl at position 5, pyridin-2-yl at position 1.
  • Comparison: The methyl group at position 5 (vs. HRMS data for derivatives of 1b (e.g., m/z 321.2325 [M+H]⁺) suggest higher molecular weight due to additional alkyl chains .
1-Methyl-3-(phenylthio)-1H-indole (3p)
  • Structure : Methyl at position 1, phenylthio at position 3.
  • Comparison : The phenylthio group introduces strong electron-withdrawing effects, lowering electron density at position 3 compared to the target compound’s methyl group. This difference may reduce nucleophilicity in cross-coupling reactions .
1-Ethyl-1H-indole
  • Structure : Ethyl at position 1.
  • Molecular weight (145.20 g/mol) is significantly lower than the target compound (~208.26 g/mol) .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Reference
3-Methyl-1-(pyridin-2-yl)-1H-indole 3-Me, 1-pyridin-2-yl 208.26 Pyridinyl protons: δ 8.5–7.1 (inferred)
5-Methyl-1-(pyridin-2-yl)-1H-indole (1b) 5-Me, 1-pyridin-2-yl 208.26 Methyl singlet: δ 2.4
1-Methyl-3-(phenylthio)-1H-indole (3p) 3-SPh, 1-Me 239.33 Aromatic protons: δ 7.6–7.2
1-Ethyl-1H-indole 1-Et 145.20 Ethyl triplet: δ 1.3
  • Melting Points : Thiolated analogs (e.g., 3p) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
  • Solubility : Pyridinyl groups enhance solubility in polar solvents compared to alkyl-substituted indoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.